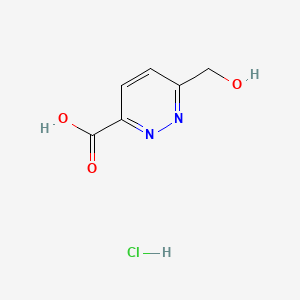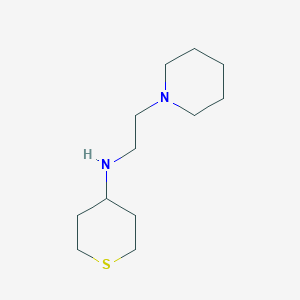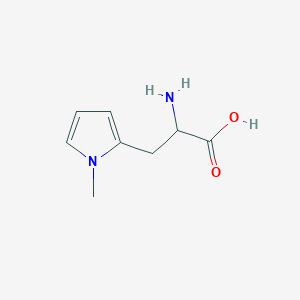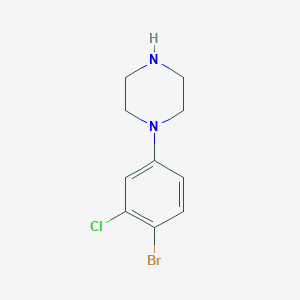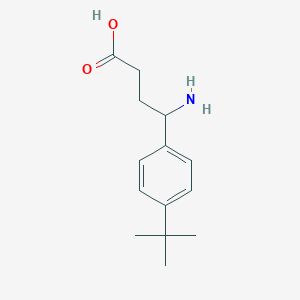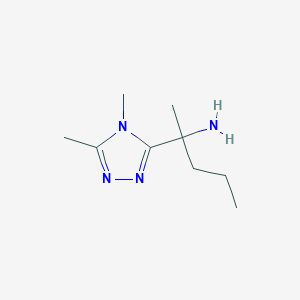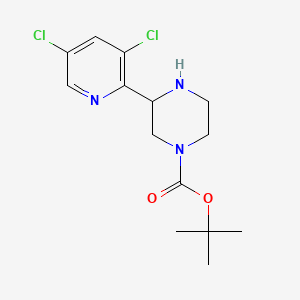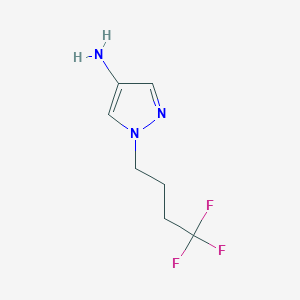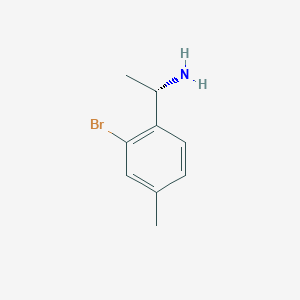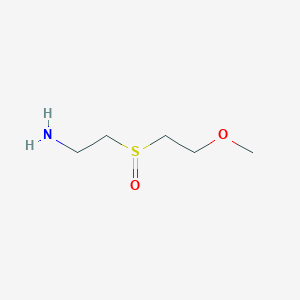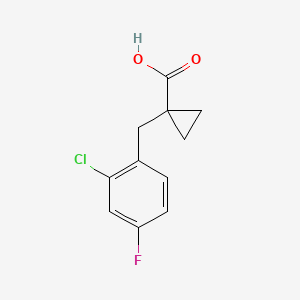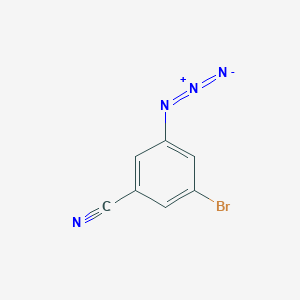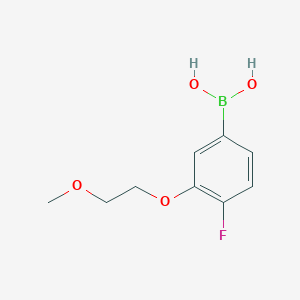
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a 2-methoxyethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl derivative, such as 4-fluoro-3-nitrophenol.
Substitution Reaction: The nitro group is reduced to an amine, which is then protected.
Ether Formation: The protected amine undergoes etherification with 2-methoxyethanol to introduce the 2-methoxyethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反応の分析
Types of Reactions
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(OAc)₂.
Bases: Typically, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
科学的研究の応用
Chemistry
In organic synthesis, (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is used to create complex molecules through cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
This compound is valuable in medicinal chemistry for the development of new drugs. Its derivatives can act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of polymers and electronic materials, where its unique properties enhance performance and durability.
作用機序
The primary mechanism by which (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid exerts its effects is through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
類似化合物との比較
Similar Compounds
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid: Similar structure but with a chlorine substituent instead of a fluorine.
(4-Fluoro-3-methoxyphenyl)boronic acid: Lacks the 2-methoxyethoxy group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 2-methoxyethoxy group.
Uniqueness
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is unique due to the presence of both a fluoro and a 2-methoxyethoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.
特性
分子式 |
C9H12BFO4 |
|---|---|
分子量 |
214.00 g/mol |
IUPAC名 |
[4-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |
InChIキー |
WUXZPQNIJPUCGX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)F)OCCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


